molecular formula C12H8F3NOS B5393857 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- CAS No. 137272-70-9

2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]-

Cat. No.: B5393857
CAS No.: 137272-70-9
M. Wt: 271.26 g/mol
InChI Key: IPGAOXGHTWQYHA-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions typically involve the use of thioamides and other reagents under specific conditions to form the thiophene ring. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- can be compared with other thiophene derivatives, such as:

The presence of the trifluoromethyl group in 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]- makes it unique, as this group can significantly influence the compound’s chemical properties and biological activities .

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NOS/c13-12(14,15)8-4-1-2-5-9(8)16-11(17)10-6-3-7-18-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGAOXGHTWQYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341595
Record name 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137272-70-9
Record name 2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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